molecular formula C10H8BrNO B2882386 4-Bromo-7-methoxyisoquinoline CAS No. 1783659-54-0

4-Bromo-7-methoxyisoquinoline

Katalognummer: B2882386
CAS-Nummer: 1783659-54-0
Molekulargewicht: 238.084
InChI-Schlüssel: YPXONQWWTCCUQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 7th position on the isoquinoline ring

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

4-Bromo-7-methoxyisoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-methoxyisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets are still under investigation and may vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:

The presence of both the bromine and methoxy groups in this compound makes it unique and versatile for various applications.

Biologische Aktivität

4-Bromo-7-methoxyisoquinoline is a derivative of isoquinoline that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 7-position of the isoquinoline structure, which influences its chemical properties and biological interactions.

The molecular formula of this compound is C10H8BrNC_{10}H_{8}BrN with a molecular weight of approximately 260.53 g/mol. The unique substitution pattern contributes to its reactivity and biological profile, making it a candidate for various applications in drug discovery and development.

Compound Name Structure Features Unique Aspects
4-BromoisoquinolineBromine at position 4Lacks methoxy group; simpler structure
7-MethoxyisoquinolineMethoxy at position 7No bromine substitution; different reactivity
4-Bromo-1-chloro-7-methoxyisoquinolineChlorine at position 1Different halogen; may exhibit distinct interactions

Antimicrobial Properties

Recent studies indicate that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity. For instance, research has shown that related compounds can inhibit the growth of various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Isoquinoline derivatives have been reported to induce apoptosis in cancer cell lines, with IC50 values indicating their potency against various types of cancer cells. For example, compounds similar to this derivative have shown IC50 values ranging from 5–19 µM against breast cancer (MCF-7) and cervical cancer (HeLa) cells, suggesting that structural modifications can enhance their selectivity and efficacy .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular processes such as proliferation and apoptosis. It is hypothesized that it interacts with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
  • Cell Signaling Pathways : It has been suggested that this compound can influence key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Receptor Modulation : The methoxy group may enhance binding affinity to certain neurotransmitter receptors, potentially contributing to neuroprotective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

  • A study on a series of isoquinoline compounds demonstrated that structural modifications could enhance anticancer activity significantly compared to traditional chemotherapeutics like cisplatin .
  • Another investigation into the antimicrobial properties of related compounds revealed effective inhibition against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Eigenschaften

IUPAC Name

4-bromo-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXONQWWTCCUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=CC(=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783659-54-0
Record name 4-bromo-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.